

Comparison of in vitro and in vivo efficacy of Mutant IDH1-IN-1

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Compound of Interest

Compound Name: Mutant IDH1-IN-1

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A Comparative Guide to the Efficacy of Mutant IDH1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. The development of small molecule inhibitors targeting mutant IDH1 has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the in vitro and in vivo efficacy of prominent mutant IDH1 inhibitors, supported by experimental data.

While a specific inhibitor designated "**Mutant IDH1-IN-1**" was not identified in a comprehensive search of available literature, this guide focuses on a comparison of several well-characterized and clinically relevant mutant IDH1 inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and AGI-5198.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of mutant IDH1 inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of the mutant IDH1 protein and to reduce the production of 2-HG in cancer cell lines harboring IDH1 mutations.



Table 1: In Vitro Potency (IC50) of Mutant IDH1 Inhibitors

Inhibitor	Target Mutation	Cell Line	IC50 (nM)	Reference
Ivosidenib (AG- 120)	IDH1-R132H	Recombinant Enzyme	12	[1]
IDH1-R132C	Recombinant Enzyme	13	[1]	
IDH1-R132G	Recombinant Enzyme	8	[1]	
IDH1-R132L	Recombinant Enzyme	13	[1]	
IDH1-R132S	Recombinant Enzyme	12	[1]	
IDH1-R132C	HT1080	7.5	[2]	
Olutasidenib (FT- 2102)	IDH1-R132H	Recombinant Enzyme	21.2	[3]
IDH1-R132C	Recombinant Enzyme	114	[3]	
AGI-5198	IDH1-R132H	Recombinant Enzyme	70	[3]
IDH1-R132C	Recombinant Enzyme	160	[3]	

Key Findings:

- Ivosidenib (AG-120) demonstrates potent, low nanomolar inhibition against a range of IDH1-R132 mutations.[1]
- Olutasidenib (FT-2102) is also a potent inhibitor, with slightly higher IC50 values compared to Ivosidenib for the R132H and R132C mutations.[3]



 AGI-5198 shows effective inhibition, though with generally higher IC50 values than Ivosidenib and Olutasidenib.[3]

In Vivo Efficacy: From Bench to Bedside

The in vivo efficacy of mutant IDH1 inhibitors is evaluated in preclinical animal models, typically xenografts of human cancer cell lines, to assess their ability to reduce tumor 2-HG levels, inhibit tumor growth, and improve survival.

Table 2: In Vivo Efficacy of Mutant IDH1 Inhibitors

Inhibitor	Animal Model	Cancer Type	Key Outcomes	Reference
Ivosidenib (AG- 120)	HT1080 xenograft (mice)	Fibrosarcoma	Rapid and robust reduction of tumor 2-HG (92-95% inhibition).	[4][5]
Primary mIDH1 AML xenograft (mice)	AML	Induced differentiation of AML cells.[4]	[4]	
Olutasidenib (FT- 2102)	IDH1-mutant AML xenograft (mice)	AML	Suppressed 2- HG production and induced cell differentiation.[6]	[6]
AGI-5198	TS603 xenograft (mice)	Glioma	Strong inhibitory effect in the xenograft model, correlating with free drug plasma concentration.[3]	[3]

Key Findings:

 Ivosidenib (AG-120) effectively reduces 2-HG levels in tumors and promotes differentiation in AML models.[4][5]



- Olutasidenib (FT-2102) demonstrates efficacy in AML xenograft models by suppressing 2-HG and inducing differentiation.
- AGI-5198 has shown a strong anti-tumor effect in a glioma xenograft model.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.

In Vitro Enzyme Inhibition Assay

- Enzyme and Substrates: Recombinant human mutant IDH1 (e.g., R132H) is used. The substrates are α -ketoglutarate (α -KG) and NADPH.
- Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, and 1 mM DTT.
- Procedure:
 - The inhibitor, at various concentrations, is pre-incubated with the mutant IDH1 enzyme in the assay buffer.
 - The reaction is initiated by adding α -KG and NADPH.
 - The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the production of 2-HG is measured using a detection method such as LC-MS/MS.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a fourparameter logistic equation.

Cell-Based 2-HG Assay

 Cell Culture: Cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells) are cultured in appropriate media.



- Treatment: Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 48 hours).
- Metabolite Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture (e.g., 80% methanol).
- 2-HG Measurement: The concentration of 2-HG in the cell extracts is quantified using LC-MS/MS.
- Data Analysis: The reduction in 2-HG levels is calculated relative to vehicle-treated control
 cells.

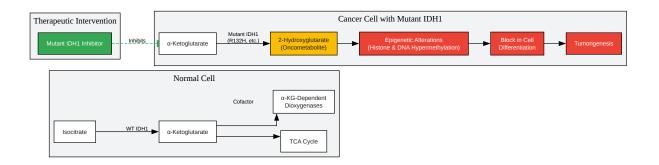
In Vivo Xenograft Model

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Tumor Implantation: Human cancer cells with an IDH1 mutation are injected subcutaneously or orthotopically into the mice.
- Treatment: Once tumors reach a palpable size, mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control.
- Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The health and survival of the mice are also monitored.
- Pharmacodynamic Analysis: At the end of the study, tumors are harvested to measure the intratumoral concentration of 2-HG.
- Data Analysis: Tumor growth inhibition and survival benefit are statistically analyzed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the evaluation process of these inhibitors.

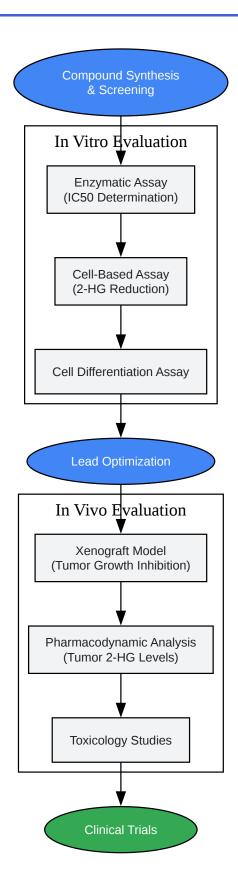




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Caption: Mutant IDH1 signaling pathway and the point of intervention for inhibitors.





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Caption: A typical experimental workflow for the evaluation of mutant IDH1 inhibitors.



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